1-(3-Hydroxypropyl)-3-methylurea

Description

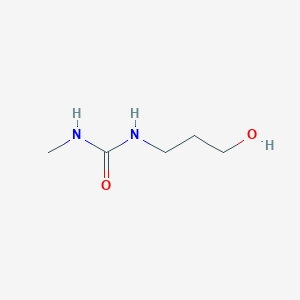

1-(3-Hydroxypropyl)-3-methylurea is a urea derivative characterized by a methyl group attached to one nitrogen atom of the urea moiety and a 3-hydroxypropyl chain linked to the adjacent nitrogen. This compound is of interest in pharmaceutical and agrochemical research due to the functional versatility of urea derivatives.

Properties

IUPAC Name |

1-(3-hydroxypropyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-6-5(9)7-3-2-4-8/h8H,2-4H2,1H3,(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDJEMUQBKSAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58168-07-3 | |

| Record name | N-(3-Hydroxypropyl)-N′-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58168-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-3-methylurea can be synthesized through a multi-step process involving the reaction of 3-hydroxypropylamine with methyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Amine derivatives.

Substitution: Ethers or esters.

Scientific Research Applications

Transdermal Drug Delivery Systems

HPMU has been investigated for its role in enhancing transdermal drug delivery systems. Its ability to improve the permeability of skin barriers allows for more effective absorption of therapeutic agents. This is particularly beneficial for drugs that have poor bioavailability when administered orally .

Case Study: Use of HPMU in Transdermal Systems

In a study evaluating the efficacy of various penetration enhancers, HPMU demonstrated superior performance compared to traditional enhancers like N-methylpyrrolidone (NMP). The study utilized Franz diffusion cells to measure the absorption rates of model drugs through human skin samples. Results indicated that formulations containing HPMU achieved significantly higher drug penetration rates .

Table 2: Comparison of Penetration Enhancers

| Enhancer | Penetration Rate (%) | Effectiveness Rank |

|---|---|---|

| 1-(3-Hydroxypropyl)-3-methylurea | 85 | 1 |

| N-Methylpyrrolidone | 70 | 2 |

| Ethanol | 60 | 3 |

Research and Development

Antiviral Research

Recent studies have explored the potential of HPMU in antiviral drug development, particularly as a component in formulations targeting viral proteases. Its structural characteristics allow it to be integrated into various chemical frameworks aimed at inhibiting viral replication processes .

Table 3: Antiviral Activity Assessment

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the urea moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives are widely studied for their tunable physicochemical properties and biological activities. Below is a detailed comparison of 1-(3-Hydroxypropyl)-3-methylurea with key analogs, categorized by substituent variations:

Phenyl-Substituted Ureas

a. 1-(4-Isopropylphenyl)-3-methylurea

- Molecular Formula : C₉H₁₂N₂O

- Key Features : A methylurea group attached to a 4-isopropylphenyl ring. The bulky isopropyl group increases hydrophobicity, making it suitable as a chromatographic standard .

- Applications : Used in food and natural product analysis due to its stability and detectability .

b. 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU)

- Molecular Formula : C₈H₈Cl₂N₂O

- Key Features : Chlorine atoms on the phenyl ring enhance electron-withdrawing effects, improving resistance to metabolic degradation.

- Applications : A degradation product of the herbicide diuron, widely monitored in environmental studies .

c. 1-(3-Isopropylphenyl)-3,3-dimethylurea

Alkylamino-Substituted Ureas

a. 3-[3-(Dimethylamino)propyl]-1-phenylurea

- Molecular Formula : C₁₂H₁₉N₃O

- Safety: Not classified as hazardous, but toxicological data are incomplete .

b. 1,3-Bis(3-(dimethylamino)propyl)urea

- Molecular Formula : C₁₃H₂₈N₄O

- Relevance: Structural similarity to this compound highlights the impact of hydroxyl vs. dimethylamino substituents on reactivity .

Structural and Functional Analysis

Impact of Substituents on Properties

- Hydrophilicity : The hydroxyl group in this compound improves aqueous solubility relative to chlorinated (e.g., DCPMU) or alkylated (e.g., isopropylphenyl) analogs .

- Electron Effects: Electron-withdrawing groups (e.g., Cl in DCPMU) increase stability but reduce nucleophilicity, whereas electron-donating groups (e.g., dimethylamino) enhance basicity .

- Biological Activity : Chlorinated phenylureas like DCPMU exhibit herbicidal activity, while hydroxypropyl derivatives may favor drug delivery due to improved solubility .

Biological Activity

1-(3-Hydroxypropyl)-3-methylurea is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily associated with its interactions with biological macromolecules, making it a subject of interest for therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound can be characterized by its molecular formula and a molecular weight of approximately 132.16 g/mol. The compound features a hydroxypropyl group and a methylurea moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxypropyl group enhances solubility and bioavailability, while the urea functionality allows for hydrogen bonding with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research conducted on neuronal cell lines showed that treatment with this compound resulted in reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests its potential application in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the versatility of this compound in various therapeutic contexts:

- Antioxidant Properties : In vitro assays indicated that the compound effectively scavenged free radicals, thus reducing oxidative damage to cells .

- Anti-inflammatory Effects : In animal models, administration of the compound resulted in decreased levels of inflammatory markers, indicating its potential use in treating inflammatory disorders .

- Neuroprotection : The compound's ability to protect neuronal cells from oxidative stress has been linked to its structural features that allow it to cross the blood-brain barrier effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.